molecular formula C6H4F3N3O4 B2356546 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1174870-62-2

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2356546
CAS No.: 1174870-62-2
M. Wt: 239.11
InChI Key: FCALAZJCUNJLNC-UHFFFAOYSA-N
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Description

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of appropriate hydrazines with 1,3-diketones, followed by nitration and trifluoromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

2-(5-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: can be compared with other pyrazole derivatives such as:

  • 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 5-nitro-1H-pyrazole-3-carboxylic acid
  • 3,5-dinitro-1H-pyrazole

These compounds share similar structural features but differ in the position and number of substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

2-[5-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O4/c7-6(8,9)3-1-4(12(15)16)11(10-3)2-5(13)14/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALAZJCUNJLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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